1-(Hydroxymethyl)adamantan-2-ol
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Overview
Description
1-(Hydroxymethyl)adamantan-2-ol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
It is known that adamantane derivatives, to which 1-(hydroxymethyl)adamantan-2-ol belongs, have a wide range of applications, including the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
It is known that adamantane derivatives can influence a variety of biochemical processes due to their high reactivity .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can vary widely depending on their specific chemical structure .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, which can have a wide range of effects at the molecular and cellular level .
Action Environment
The properties of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
1-(Hydroxymethyl)adamantan-2-ol, like other adamantane derivatives, is known for its high reactivity, which offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives . It is known to form β-cyclodextrin complexes .
Cellular Effects
Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants , suggesting potential cellular impacts.
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical transformations .
Metabolic Pathways
It is known that adamantane derivatives can undergo various chemical transformations .
Preparation Methods
The synthesis of 1-(Hydroxymethyl)adamantan-2-ol typically involves the functionalization of the adamantane framework. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Industrial production methods often involve the use of catalytic hydrogenation and other reduction techniques to achieve high yields and purity .
Chemical Reactions Analysis
1-(Hydroxymethyl)adamantan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming adamantane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions include adamantane derivatives with different functional groups, enhancing their utility in various applications .
Scientific Research Applications
1-(Hydroxymethyl)adamantan-2-ol has numerous applications in scientific research:
Comparison with Similar Compounds
1-(Hydroxymethyl)adamantan-2-ol can be compared with other adamantane derivatives, such as:
1-Methyl-adamantan-2-ol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
3,5-Bis(hydroxymethyl)adamantan-1-ol: Contains two hydroxymethyl groups, offering different reactivity and applications.
The uniqueness of this compound lies in its specific functional group, which provides distinct chemical properties and reactivity compared to other adamantane derivatives .
Properties
IUPAC Name |
1-(hydroxymethyl)adamantan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13/h7-10,12-13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFOBDWCLXCAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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